

Technical Guide: 2-Isopropylfuran (CAS Number: 10599-59-4)

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Compound of Interest

Compound Name: 2-Isopropylfuran

Cat. No.: B076193

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Introduction

2-Isopropylfuran, with the CAS number 10599-59-4, is a heterocyclic organic compound characterized by a furan ring substituted at the 2-position with an isopropyl group. This molecule is of interest to researchers in various fields, including medicinal chemistry and drug development, due to the established biological activities of the furan scaffold. Furan derivatives have shown a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them a valuable pharmacophore in the design of novel therapeutic agents.^{[1][2]} This technical guide provides a comprehensive overview of the core properties of **2-isopropylfuran**, including its physicochemical characteristics, spectroscopic data, a potential synthetic route, and general experimental protocols for assessing its biological activity.

Physicochemical Properties

2-Isopropylfuran is a colorless to pale yellow liquid.^[3] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	10599-59-4	[4]
Molecular Formula	C ₇ H ₁₀ O	[4]
Molecular Weight	110.15 g/mol	[4]
Boiling Point	84.00 to 85.00 °C @ 760.00 mm Hg (estimated)	[3]
Density	~0.9 g/cm ³	[3]
Refractive Index	~1.447	[3]
Flash Point	16.00 °F / -8.90 °C (estimated)	[3]
Solubility	Soluble in alcohol; sparingly soluble in water (425.5 mg/L @ 25 °C, estimated)	[3]
logP (o/w)	2.718 (estimated)	[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **2-isopropylfuran**. Below are the expected spectroscopic data based on the analysis of furan and its substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of **2-isopropylfuran** is expected to show distinct signals for the protons on the furan ring and the isopropyl group. The chemical shifts are influenced by the electron-donating nature of the isopropyl group and the aromaticity of the furan ring.

Protons	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
H5 (furan)	~7.3	Doublet of doublets	$J_{5,4} \approx 1.9 \text{ Hz}$, $J_{5,3} \approx 0.9 \text{ Hz}$
H4 (furan)	~6.3	Doublet of doublets	$J_{4,5} \approx 1.9 \text{ Hz}$, $J_{4,3} \approx 3.3 \text{ Hz}$
H3 (furan)	~6.0	Doublet of doublets	$J_{3,4} \approx 3.3 \text{ Hz}$, $J_{3,5} \approx 0.9 \text{ Hz}$
CH (isopropyl)	~3.0	Septet	$J \approx 6.9 \text{ Hz}$
CH ₃ (isopropyl)	~1.2	Doublet	$J \approx 6.9 \text{ Hz}$

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon	Expected Chemical Shift (ppm)
C2 (furan)	~160
C5 (furan)	~142
C3 (furan)	~110
C4 (furan)	~105
CH (isopropyl)	~28
CH ₃ (isopropyl)	~22

Infrared (IR) Spectroscopy

The IR spectrum of **2-isopropylfuran** will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm ⁻¹)	Vibration
~3100	C-H stretch (aromatic)
~2970, ~2870	C-H stretch (aliphatic)
~1600, ~1500	C=C stretch (aromatic ring)
~1380, ~1365	C-H bend (isopropyl gem-dimethyl)
~1150	C-O-C stretch (in-ring)
~740	C-H out-of-plane bend (furan ring)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-isopropylfuran** will show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

m/z	Fragment
110	[C ₇ H ₁₀ O] ⁺ (Molecular Ion)
95	[M - CH ₃] ⁺
67	[Furan-CH ₂] ⁺
43	[CH(CH ₃) ₂] ⁺ (Isopropyl cation)

Synthesis of 2-Isopropylfuran

A plausible and widely used method for the synthesis of 2-substituted furans is the reaction of a Grignard reagent with a suitable furan derivative. For the synthesis of **2-isopropylfuran**, the reaction of furfural with isopropylmagnesium bromide followed by dehydration of the resulting alcohol is a viable pathway.

Experimental Protocol: Synthesis via Grignard Reaction with Furfural

This protocol outlines a general procedure for the synthesis of **2-isopropylfuran**.

Materials:

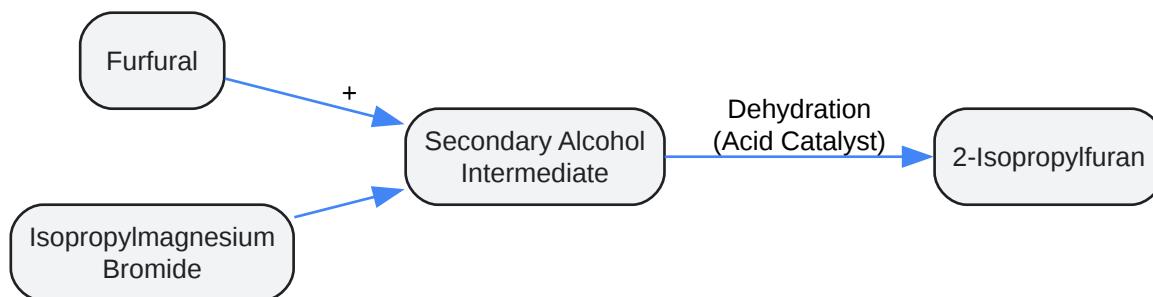
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Isopropyl bromide
- Furfural
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Iodine crystal (as initiator)

Procedure:

- Preparation of Isopropylmagnesium Bromide (Grignard Reagent):
 - All glassware must be thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.
 - In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
 - Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.
 - Prepare a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
 - Add a small portion of the isopropyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
 - Once the reaction starts, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Furfural:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Dissolve freshly distilled furfural (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
 - Add the furfural solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
 - Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the solvent under reduced pressure to obtain the crude secondary alcohol.
 - The crude alcohol can be dehydrated to **2-isopropylfuran** using a mild acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.
 - The final product should be purified by fractional distillation under reduced pressure.

Diagram of the Synthetic Pathway:

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Caption: Synthesis of **2-isopropylfuran** from furfural via a Grignard reaction followed by dehydration.

Potential Biological Activities and Experimental Protocols

While specific biological data for **2-isopropylfuran** is not extensively documented in publicly available literature, the furan scaffold is known to be a key component in many biologically active molecules.^{[1][2]} Research on furan derivatives has revealed potential anti-inflammatory and cytotoxic activities.^{[5][6]} The following are general experimental protocols that can be adapted to evaluate the biological potential of **2-isopropylfuran**.

In Vitro Cytotoxicity Assay (MTT Assay)

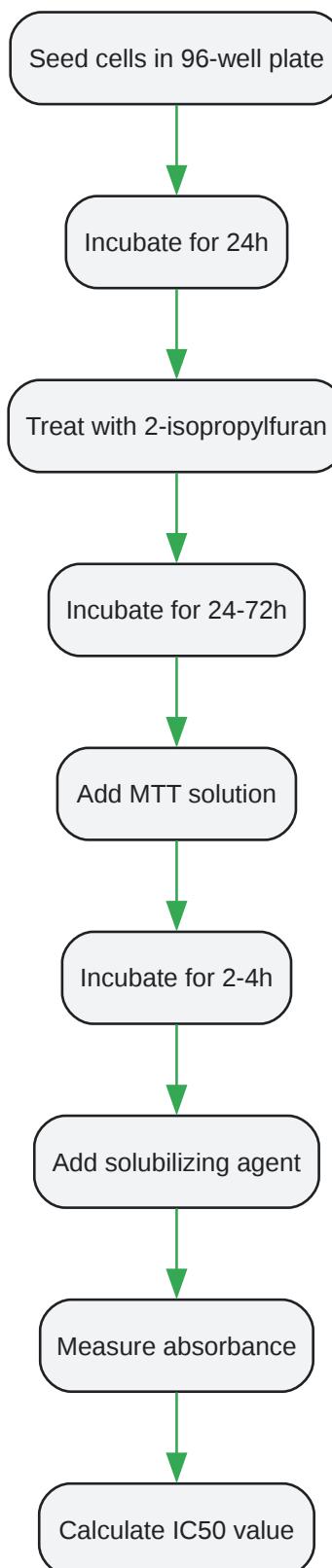
This assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.^{[6][7]}

Methodology:

- Cell Culture:
 - Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.^[7]
- Cell Seeding:

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6][7]
- Compound Treatment:
 - Prepare serial dilutions of **2-isopropylfuran** in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below a non-toxic level (typically \leq 0.5%).
 - Treat the cells with various concentrations of the compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[6][7]
- MTT Addition and Incubation:
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
- Formazan Solubilization and Absorbance Measurement:
 - Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[6]
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the untreated control cells.
 - Determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assay:

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Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[\[1\]](#)

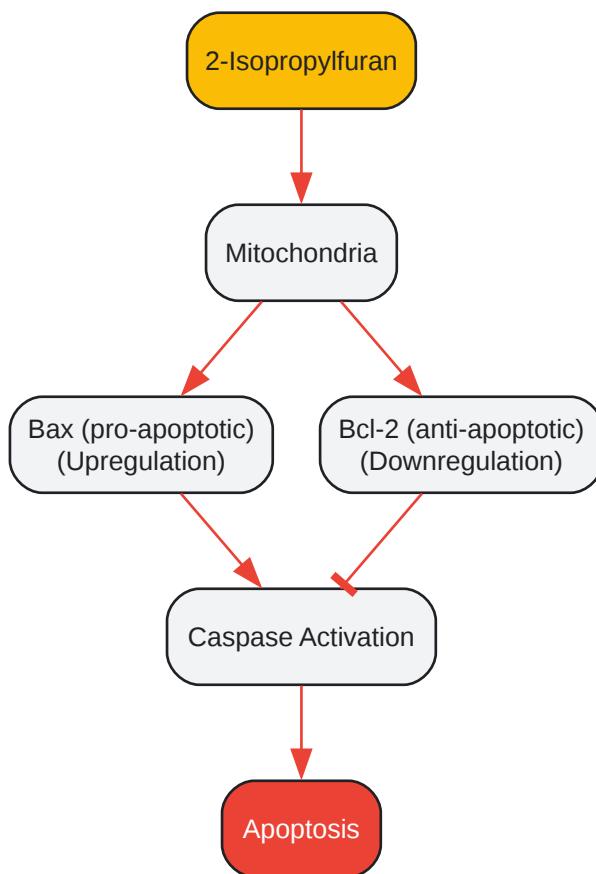
Methodology:

- Reaction Mixture Preparation:
 - Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of **2-isopropylfuran**.
- Incubation:
 - Incubate the reaction mixtures at 37°C for 15 minutes.
 - Induce denaturation by heating at 70°C for 5 minutes.
- Absorbance Measurement:
 - After cooling, measure the absorbance of the solutions at 660 nm.
- Data Analysis:
 - Calculate the percentage inhibition of protein denaturation using a standard formula, with a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

Signaling Pathways

The biological activity of many furan-containing compounds is attributed to their interaction with specific signaling pathways. For instance, some furan derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[\[7\]](#) This often involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[\[7\]](#) Other furan derivatives have demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators, potentially through the modulation of pathways like MAPK and PPAR-γ.[\[8\]](#)

Logical Relationship of a Potential Anti-Cancer Mechanism:



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Caption: Potential intrinsic apoptotic pathway induced by a bioactive furan derivative.

Conclusion

2-Isopropylfuran presents an interesting scaffold for further investigation in the field of drug discovery. This technical guide provides a foundational understanding of its properties, a potential synthetic route, and general protocols for evaluating its biological activity. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this compound, which could lead to the development of novel therapeutic agents.

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